7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a methoxy-substituted pyridine derivative with a suitable amine, followed by cyclization to form the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as halogenation, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
- 1,3-Dihydropyrrolo[2,3-b]pyridin-2-one
- 7-Azaindole
- 2-Oxo-7-azaindole
Comparison: Compared to these similar compounds, 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and potentially improve its pharmacokinetic properties .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-9-5-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
JMMSISBOLLYQED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)CC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.